Boc-L-Pro-OMe

Vue d'ensemble

Description

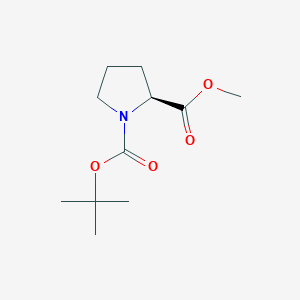

Boc-L-Pro-Ome is a chiral compound that belongs to the class of pyrrolidine derivatives It is characterized by the presence of a tert-butyl group and a methyl group attached to the pyrrolidine ring, along with two carboxylate groups

Applications De Recherche Scientifique

Peptide Synthesis

Overview : Boc-L-Pro-Ome serves as a crucial building block in peptide synthesis, particularly for proline-containing sequences. Its use enhances the structural diversity of peptides, which is essential for exploring new therapeutic avenues.

Case Study : In a study on the synthesis of N-methylated tetracyclopeptides, this compound was coupled with various N-methylated amino acids to create complex peptide structures. The resulting peptides demonstrated improved biopotential compared to their non-methylated counterparts, showcasing the utility of this compound in enhancing peptide functionality .

| Peptide Sequence | Yield (%) | Methodology |

|---|---|---|

| Boc-L-Pro-N-MeLeu-OMe | 89 | DCC/EDC coupling |

| Boc-L-Pro-N-MePhe-OMe | 85 | DCC/EDC coupling |

Drug Development

Overview : In pharmaceutical research, this compound is employed for developing proline-based drugs. Its structural properties contribute to enhanced bioactivity and stability compared to other amino acid derivatives.

Application Example : Research has indicated that proline derivatives can exhibit significant activity against various biological targets. For instance, the incorporation of this compound into drug candidates has been linked to improved pharmacokinetic profiles and reduced toxicity .

Bioconjugation

Overview : this compound is instrumental in bioconjugation processes, facilitating the attachment of biomolecules to surfaces or other molecules. This application is vital for developing targeted drug delivery systems.

Case Study : In a study focusing on targeted therapies, researchers utilized this compound to create conjugates that effectively delivered therapeutic agents to specific cells. The successful targeting led to enhanced therapeutic efficacy while minimizing side effects .

Material Science

Overview : The compound finds applications in material science, particularly in creating polymers with specific mechanical properties and functionalities.

Research Findings : Studies have shown that incorporating this compound into polymer matrices can enhance their mechanical strength and flexibility. This property is particularly beneficial in developing materials for biomedical applications .

Research in Enzyme Inhibition

Overview : this compound is also explored in studies aimed at understanding enzyme mechanisms, which can lead to the design of effective inhibitors.

Example Study : A research project investigated the role of proline derivatives in enzyme inhibition mechanisms. The findings suggested that this compound could significantly affect enzyme activity by altering substrate binding dynamics .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Boc-L-Pro-Ome typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate chiral precursor, such as (S)-proline or its derivatives.

Protection of Functional Groups: The amino and carboxyl groups of the precursor are protected using tert-butyl and methyl groups, respectively.

Cyclization: The protected precursor undergoes cyclization to form the pyrrolidine ring.

Deprotection: The protecting groups are removed to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as crystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

Boc-L-Pro-Ome can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carboxylate groups to alcohols or other reduced forms.

Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.

Mécanisme D'action

The mechanism of action of Boc-L-Pro-Ome involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes, influencing their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (S)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate

- (S)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate

Uniqueness

Boc-L-Pro-Ome is unique due to its specific tert-butyl and methyl substitutions, which confer distinct steric and electronic properties. These features make it particularly useful in asymmetric synthesis and as a chiral ligand in various chemical reactions.

Activité Biologique

Boc-L-Pro-Ome, or Boc-L-proline methyl ester , is an important compound in peptide synthesis and has garnered attention for its biological activity. This article explores its synthesis, biological implications, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and is classified as a proline derivative. The Boc (tert-butyloxycarbonyl) group serves as a protecting group that enhances the stability of the molecule during synthesis.

Synthesis of this compound

The synthesis of this compound typically involves several key steps:

- Protection of Proline : L-proline is reacted with Boc anhydride to protect the amino group.

- Formation of Methyl Ester : The carboxylic acid group is converted into a methyl ester using methanol and an acid catalyst.

- Purification : The resulting this compound is purified through recrystallization or chromatography.

This method allows for the controlled synthesis of this compound while minimizing racemization, which can occur during peptide coupling reactions .

Biological Activity

This compound exhibits several biological activities, particularly in the context of peptide synthesis and antimicrobial properties:

- Antimicrobial Activity : Research indicates that this compound derivatives can display significant antimicrobial effects against various pathogens. For instance, studies have shown that proline-rich peptides exhibit enhanced activity against Gram-positive bacteria, suggesting potential applications in antibiotic development .

- Peptide Synthesis : this compound is frequently used as a building block in the synthesis of cyclic peptides and other complex structures. Its stability under various conditions makes it a preferred choice for synthesizing proline-containing peptides .

Case Study 1: Total Synthesis of Cyclopolypeptides

A study focused on synthesizing cyclopolypeptides utilized this compound as a critical component. The researchers demonstrated that coupling this compound with other amino acids led to the formation of complex cyclic structures with promising biological activities. The final product exhibited notable antimicrobial properties, highlighting the utility of this compound in drug development .

Case Study 2: Proline-Rich Peptides

Another investigation examined the biological activity of proline-rich peptides synthesized from this compound. These peptides were tested against various bacterial strains, showing significant inhibition zones in agar diffusion assays. The findings suggest that proline-rich sequences enhance the overall antimicrobial efficacy, likely due to their unique structural properties .

Research Findings

The following table summarizes key findings related to the biological activity of this compound derivatives:

Propriétés

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2S)-pyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-7-5-6-8(12)9(13)15-4/h8H,5-7H2,1-4H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVDGSSCWFMSRHN-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80361580 | |

| Record name | Boc-L-Pro-Ome | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80361580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59936-29-7 | |

| Record name | Boc-L-Pro-Ome | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80361580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of (S)-1-tert-Butyl 2-methyl pyrrolidine-1,2-dicarboxylate in organic synthesis?

A: (S)-1-tert-Butyl 2-methyl pyrrolidine-1,2-dicarboxylate serves as a crucial starting material for synthesizing chiral catalysts, specifically prolinol derivatives []. These catalysts are highly valued in asymmetric synthesis for their ability to induce chirality in reactions, leading to the formation of enantiomerically enriched compounds.

Q2: How does the introduction of a fluorous alkyl group, specifically perfluorohexylethyl, affect the catalytic properties of prolinol methyl ether derived from (S)-1-tert-Butyl 2-methyl pyrrolidine-1,2-dicarboxylate?

A: Research has shown that incorporating a fluorous perfluorohexylethyl group into the prolinol methyl ether structure significantly enhances diastereoselectivity in asymmetric Michael addition reactions []. This modification was found to be superior to using non-fluorinated prolinol methyl ethers with n-octyl or phenyl groups. For instance, in the Michael addition of nitrostyrene with propanal, the fluorous prolinol methyl ether catalyst achieved a diastereomeric ratio (syn/anti) of 92:8, surpassing the selectivity observed with non-fluorinated counterparts (syn/anti = 87–80:13–20) []. This highlights the impact of fluorine-containing substituents on catalyst performance.

Q3: Can (S)-1-tert-Butyl 2-methyl pyrrolidine-1,2-dicarboxylate be used to synthesize other chiral compounds besides prolinol derivatives?

A: Yes, this compound is a versatile building block in organic synthesis. For example, it can be used to synthesize 2-alkylated 4-silyloxyproline esters, another class of chiral compounds with potential applications in medicinal chemistry and asymmetric catalysis []. The choice of reaction conditions and reagents significantly influences the diastereoselectivity of these alkylation reactions, allowing for the preferential formation of desired isomers []. This exemplifies the broad utility of (S)-1-tert-Butyl 2-methyl pyrrolidine-1,2-dicarboxylate in constructing diverse chiral molecules.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.